![molecular formula C13H15FN2OS B2540927 [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol CAS No. 2415601-89-5](/img/structure/B2540927.png)
[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
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Description
“[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol” is a fluorinated heterocycle compound . It contains a benzisoxazole (a benzene-fused isoxazole), a piperidine, and a fluorine substituent . This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia . It is also exploited as a molecular scaffold for antimicrobials, antidepressants, and anticancer drugs .
Synthesis Analysis
The synthesis of “[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol” involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol” was confirmed by 1H and 13C NMR and mass spectra . The compound has a molecular formula of C7H5FN2S , an average mass of 168.191 Da, and a mono-isotopic mass of 168.015747 Da .Chemical Reactions Analysis
The chemical reactions involving “[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol” are complex and involve multiple steps. For example, one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol” include a boiling point of 799.1±60.0 °C , a density of 1.40±0.1 g/cm3 , and insolubility in water .Future Directions
The future directions of “[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol” research could involve the design and development of new drugs with potential antimicrobial activity . The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .
properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c14-10-3-4-11-12(6-10)18-13(15-11)16-5-1-2-9(7-16)8-17/h3-4,6,9,17H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWKXLPBYTYBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)C=C(C=C3)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol |
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